molecular formula C8H15NO2 B12870783 1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone

1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone

Cat. No.: B12870783
M. Wt: 157.21 g/mol
InChI Key: XXIAQHKXMUPUHO-SVRRBLITSA-N
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Description

1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with formaldehyde and a reducing agent to introduce the hydroxymethyl group. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-((2S,5R)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone: shares structural similarities with other pyrrolidine derivatives, such as:

Uniqueness

The unique combination of the hydroxymethyl and methyl groups on the pyrrolidine ring distinguishes this compound from other similar compounds.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-[(2S,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]ethanone

InChI

InChI=1S/C8H15NO2/c1-6-3-4-8(5-10)9(6)7(2)11/h6,8,10H,3-5H2,1-2H3/t6-,8+/m1/s1

InChI Key

XXIAQHKXMUPUHO-SVRRBLITSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N1C(=O)C)CO

Canonical SMILES

CC1CCC(N1C(=O)C)CO

Origin of Product

United States

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